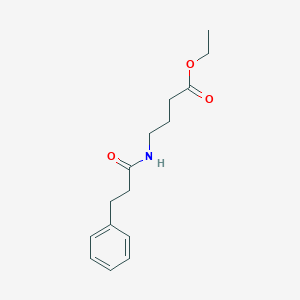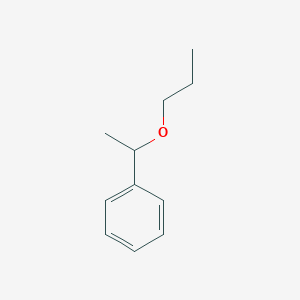
5-(4-Methylphenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Methylphenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one is an organic compound characterized by its unique structure, which includes a penta-1,4-dien-3-one backbone substituted with a 4-methylphenyl group and two methylsulfanyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one typically involves the aldol condensation reaction. This reaction is carried out under base-catalyzed conditions, where the carbonyl compounds react to form a new β-hydroxy carbonyl compound, which is then dehydrated to yield the α,β-unsaturated carbonyl compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of aldol condensation can be scaled up for industrial synthesis, involving the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
5-(4-Methylphenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-(4-Methylphenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-(4-Methylphenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to various biological responses .
相似化合物的比较
Similar Compounds
- (1E,4E)-1,5-Bis(4-methylphenyl)-1,4-pentadien-3-one
- (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one
Uniqueness
5-(4-Methylphenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one is unique due to the presence of two methylsulfanyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
属性
CAS 编号 |
89812-51-1 |
|---|---|
分子式 |
C14H16OS2 |
分子量 |
264.4 g/mol |
IUPAC 名称 |
5-(4-methylphenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C14H16OS2/c1-11-4-6-12(7-5-11)8-9-13(15)10-14(16-2)17-3/h4-10H,1-3H3 |
InChI 键 |
IHTBSGKYENQKFY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C=CC(=O)C=C(SC)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Piperidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxo-2-phenylethyl)-](/img/structure/B14372466.png)

![(1,2-Phenylene)bis[(1,3-dithiolan-2-ylidene)phosphane]](/img/structure/B14372477.png)
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-pyridin-2-ylurea](/img/structure/B14372479.png)
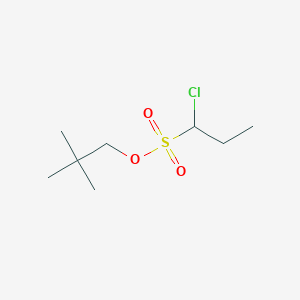
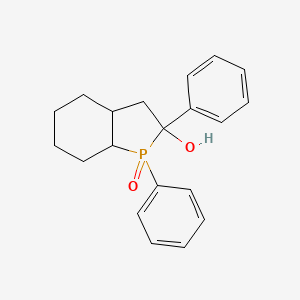
![5,7,7-Trimethyl-2-pentyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14372506.png)

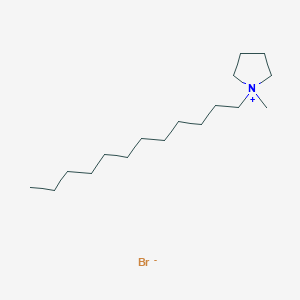


![2-(2-Aminophenyl)-6-methylidenebicyclo[3.2.1]octan-2-ol](/img/structure/B14372523.png)
